n-Hydroxy-2-naphthalen-2-yl-acetamidine
Overview
Description
Molecular Structure Analysis
The molecular formula of NHA is C12H11NO2 . Its IUPAC name is N-hydroxy-2-(2-naphthyl)acetamide . The InChI code is 1S/C12H11NO2/c14-12(13-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H,13,14) .
Physical And Chemical Properties Analysis
NHA is a powder at room temperature . It has a molecular weight of 201.22 and a melting point of 182-184°C .
Scientific Research Applications
1. Catalysis and Synthesis Applications
N-Hydroxy-2-naphthalen-2-yl-acetamidine is used in catalytic and synthesis applications. For example, it is involved in the synthesis of derivatives like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide. These reactions are facilitated using nano magnetite (Fe3O4) as a catalyst under ultrasound irradiation, indicating its relevance in efficient synthesis processes (Mokhtary & Torabi, 2017).
2. Inhibitory Activity and Anti-Angiogenic Effects
N-Hydroxy-2-naphthalen-2-yl-acetamidine demonstrates inhibitory activities in biological systems. It has been identified as a potent inhibitor of aminopeptidase N (APN), a key enzyme involved in various biological processes. This compound potently inhibits APN activity and also exhibits anti-angiogenic activity, inhibiting the invasion of endothelial cells (Lee et al., 2005).
3. Anti-Parkinson's Activity
N-Hydroxy-2-naphthalen-2-yl-acetamidine derivatives have been synthesized and tested for their potential in treating Parkinson's disease. The study conducted on these derivatives showed significant anti-Parkinson's activity in animal models, indicating its potential therapeutic application in neurodegenerative disorders (Gomathy et al., 2012).
4. Antispasmodic Activity
This compound has shown promising results in studies related to antispasmodic activity. Research on models of acute myoclonic convulsions has revealed that derivatives of N-Hydroxy-2-naphthalen-2-yl-acetamidine exhibit significant anticonvulsant effects, highlighting its potential application in the treatment of spasmodic disorders (Lutsenko et al., 2014).
5. Anxiolytic Effects
Research has also indicated the anxiolytic potential of N-Hydroxy-2-naphthalen-2-yl-acetamidine derivatives. These compounds have demonstrated efficacy in reducing anxiety-related behaviors in animal models, suggesting their possible use in the development of new anxiolytic drugs (Lutsenko et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N'-hydroxy-2-naphthalen-2-ylethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12(14-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPSZVNGFFBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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